Product packaging for Isochromenylium(Cat. No.:)

Isochromenylium

Cat. No.: B1241065
M. Wt: 131.15 g/mol
InChI Key: DQZLFOAQOCSCBJ-UHFFFAOYSA-N
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Description

Isochromenylium (chemical formula C9H7O+) is a reactive organic cation that serves as a versatile and key intermediate in modern organic synthesis. Its primary research value lies in its role as a precursor for constructing complex polycyclic aromatic hydrocarbon (PAH) frameworks. Peer-reviewed research has demonstrated its specific utility as a critical intermediate in Brønsted acid-promoted cascade reactions for the one-pot synthesis of chrysene derivatives . This reaction pathway involves the in-situ formation of the this compound species, which subsequently participates in cross-coupling reactions with ortho-alkynylbenzaldehydes to build the multi-substituted chrysene structure efficiently under mild conditions. This methodology provides researchers with a facile and streamlined route to access these structurally complex aromatics, which are of significant interest in materials science for their optoelectronic properties. The compound is offered for research applications only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7O+ B1241065 Isochromenylium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7O+

Molecular Weight

131.15 g/mol

IUPAC Name

isochromenylium

InChI

InChI=1S/C9H7O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/q+1

InChI Key

DQZLFOAQOCSCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[O+]C=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Isochromenylium and Its Architectures

Precursor-Based Transformations to Isochromenylium

These synthetic routes utilize existing heterocyclic precursors, such as isochromans and isochromenes, and convert them into the aromatic this compound system through specific chemical transformations.

The most direct precursor-based method is the oxidation of a dihydro-precursor, namely an isochroman (B46142) or an isochromene. This transformation involves the removal of two hydrogen atoms to introduce aromaticity. A common method is the hydride abstraction from an isochroman or isochromene using a strong oxidizing agent or a hydride acceptor.

One effective reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net The DDQ-mediated oxidation of isochromans generates the corresponding this compound (oxonium) cation in situ. researchgate.net This reactive intermediate can then be trapped with nucleophiles, such as aryl Grignard reagents, to produce 1-aryl-substituted isochromans. researchgate.net The generation of the this compound cation is a key step that activates the C1 position of the isochroman ring for nucleophilic attack.

Acid-catalyzed cyclodehydration offers a powerful method for forming the this compound ring from acyclic precursors bearing hydroxyl groups. This process typically involves an alcohol precursor that, upon protonation by a strong acid, loses a molecule of water to form a carbocation, which is then trapped intramolecularly by another functional group to form the ring.

In the context of this compound synthesis, this can involve the acid-catalyzed reaction of 2-(2-hydroxyethyl)benzaldehydes or related diol precursors. The mechanism involves the protonation of a hydroxyl group, its elimination as water, and subsequent cyclization and dehydration to yield the aromatic ring. The stability of the resulting carbocation intermediates often dictates the reaction pathway. Strong acids like sulfuric acid or perchloric acid are often employed to facilitate the dehydration steps and stabilize the resulting aromatic cation.

The formation of this compound can also be driven by molecular rearrangements where a less stable initial product rearranges to the more stable aromatic this compound system. For instance, certain gold-catalyzed reactions can proceed through intermediates that subsequently rearrange. Selective gold(I)-catalyzed rearrangement of aromatic methoxypropynyl acetals can lead to fused catechol ethers, a process that involves the formation and equilibration of oxonium ion intermediates. researchgate.net While not always forming a stable this compound salt as the final product, these rearrangements often proceed via this compound-like intermediates that dictate the reaction's outcome. The thermodynamic driving force for these reactions is often the formation of the stable, aromatic heterocyclic cation.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Isochroman
Isochromene
Trifluoromethanesulfonic acid (HOTf)
This compound tetrafluoroborate (B81430)
This compound triflate
ortho-Alkynylbenzaldehyde
ortho-Alkynylaryl ketone
Gold(I)
Rhodium(III)
Chrysene (B1668918)
Palladium(II) chloride
Naphthyl ketone
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Grignard reagents
1-Aryl-substituted isochroman
2-(2-Hydroxyethyl)benzaldehyde
Sulfuric acid
Perchloric acid
Methoxypropynyl acetal
Catechol ether
4-diazoisochroman-3-imine
S-phenylsulfoximide
Fused Isochromeno-1,2-benzothiazine
o-Alkynylsalicylaldehyde

Acid-Catalyzed Cyclodehydration Reactions for this compound Formation

Stereoselective and Asymmetric Syntheses of this compound Derivatives

The synthesis of chiral molecules is a cornerstone of modern chemical and pharmaceutical science. chim.itchemrxiv.org While direct asymmetric reactions on the pre-formed, highly reactive this compound cation are challenging, several effective strategies have been developed to access chiral derivatives. These methods typically involve either the asymmetric transformation of an in situ-generated this compound intermediate or the use of chiral precursors that guide the stereochemical outcome of the cyclization.

A significant breakthrough has been the asymmetric hydrogenation of this compound intermediates generated in situ from ortho-(alkynyl)aryl ketones. acs.orgpku.edu.cn This approach utilizes a tandem catalytic system, demonstrating that a transiently formed achiral this compound species can be trapped by a chiral catalyst to produce an enantiomerically enriched product. This method provides a practical and efficient route to chiral 1H-isochromenes, which are valuable building blocks for more complex, biologically active molecules. acs.org

Another strategy involves the incorporation of chirality from the starting materials. For instance, chiral 6(2H)-isoquinolinones can be prepared from 6-hydroxythis compound precursors by reaction with chiral primary amines, including amino alcohols and amino acids. organic-chemistry.org This method transfers the chirality of the amine to the final heterocyclic product. Similarly, the synthesis of chiral isochromanone derivatives has been achieved through catalytic asymmetric cascade reactions, which proceed via oxonium ylide intermediates. rsc.org

The table below summarizes key findings in the asymmetric synthesis of isochromene derivatives via the hydrogenation of in situ-generated this compound intermediates. acs.orgpku.edu.cn

Table 1: Asymmetric Hydrogenation of In Situ-Generated Isochromenyliums Reaction of ortho-(alkynyl)aryl ketones to yield chiral 1H-isochromenes.

Substrate (ortho-(alkynyl)aryl ketone)Catalytic SystemProduct (Chiral 1H-Isochromene)Yield (%)Enantiomeric Excess (ee, %)Reference
1-Phenyl-2-(phenylethynyl)ethan-1-oneCu(OTf)2 / (S,S)-Ru-diamine complex(S)-1-Methyl-3-phenyl-1H-isochromene9596 acs.org
1-(4-Methoxyphenyl)-2-(phenylethynyl)ethan-1-oneCu(OTf)2 / (S,S)-Ru-diamine complex(S)-1-(4-Methoxyphenyl)-3-phenyl-1H-isochromene9897 acs.org
1-(4-Chlorophenyl)-2-(phenylethynyl)ethan-1-oneCu(OTf)2 / (S,S)-Ru-diamine complex(S)-1-(4-Chlorophenyl)-3-phenyl-1H-isochromene9495 acs.org
1-Phenyl-2-(p-tolylethynyl)ethan-1-oneCu(OTf)2 / (S,S)-Ru-diamine complex(S)-1-Methyl-3-(p-tolyl)-1H-isochromene9697 acs.org

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of this compound salts and their derivatives, offering mild, efficient, and selective routes from readily available precursors. chim.it Both transition metals and organocatalysts have been successfully employed to facilitate the key cyclization step.

A variety of transition metals are effective in catalyzing the formation of this compound intermediates, typically through the electrophilic activation of an alkyne moiety in an ortho-alkynylaryl carbonyl compound. acs.org This activation facilitates intramolecular attack by the carbonyl oxygen, leading to a 6-endo-dig cyclization.

Metals such as gold(I), platinum(II), copper(II), palladium(II), and ruthenium(II) have been widely used for this transformation. acs.orgacs.org More recently, indium(III) has emerged as a cost-effective and selective catalyst for the cycloisomerization of ortho-(alkynyl)benzyl alcohols and aldehydes to furnish 1H-isochromenes. organic-chemistry.org Iodocyclization, using molecular iodine, also provides a simple and mild route to iodo-substituted 1H-isochromenes from 2-(1-alkynyl)benzylic alcohols, where the reaction pathway (6-endo-dig vs. 5-exo-dig) is dependent on the substitution pattern of the starting material. nih.gov

The table below provides examples of different transition metal catalysts used in the synthesis of isochromene and this compound derivatives.

Table 2: Transition Metal-Catalyzed Syntheses of Isochromene/Isochromenylium Architectures

CatalystPrecursor TypeProduct TypeKey FeaturesReference
Au(I), Pt(II), Cu(II), Pd(II)o-AlkynylcarbonylbenzeneThis compound (in situ)Forms highly reactive intermediates for cascade reactions. acs.org
InI3o-(Alkynyl)benzyl alcohol/aldehyde1H-IsochromeneCost-effective, regioselective 6-endo-dig cyclization. organic-chemistry.org
I2 / NaHCO32-(1-Alkynyl)benzylic alcohol4-Iodo-1H-isochromeneMild conditions; product can be further functionalized. nih.gov
Rh(III)Aryl Ketone and AlkyneSubstituted Isochromene[5+1] cycloaddition via C-H activation/O-annulation. researchgate.net

Organocatalysis and cooperative dual catalysis represent advanced strategies that avoid potentially toxic or expensive metals and can unlock novel reactivity. chim.it Strong Brønsted acids, such as trifluoromethanesulfonic acid (HOTf), are effective organocatalysts for promoting the cyclization of ortho-alkynylacetophenones to form stable this compound triflate salts. acs.org These isolated salts can then be used in subsequent transformations.

Cooperative dual catalysis, where two distinct catalytic cycles operate synergistically, has emerged as a powerful tool. chim.it The asymmetric hydrogenation of in situ-generated isochromenyliums is a prime example, combining a copper(II) catalyst to form the this compound intermediate with a chiral ruthenium catalyst that performs the enantioselective hydrogenation. acs.orgpku.edu.cn This bimetallic tandem system ensures that both steps proceed efficiently and with high stereocontrol. acs.org

A more recent development is the use of cooperative photoredox and gold catalysis for the synthesis of 3,4-disubstituted isocoumarins. rsc.org In this system, an organic photocatalyst (Eosin Y) and a gold catalyst work in concert. The gold catalyst activates the alkyne of a 2-alkynylbenzoate to facilitate the 6-endo-dig cyclization, forming an this compound intermediate, while the photocatalyst enables a radical arylation process. rsc.org

Transition Metal-Catalyzed Methods

Green Chemistry and Sustainable Synthetic Pathways for this compound

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly being applied to the synthesis of heterocyclic compounds. scribd.com For this compound and its derivatives, several sustainable approaches have been reported.

One-pot and tandem reactions, such as the cooperative catalytic methods described above, are inherently greener as they reduce the number of intermediate purification steps, saving solvents and energy. acs.orgacs.org The development of reusable catalysts is another key aspect. For example, a magnetic nanocatalyst (Fe₃O₄@CS-SB-CaMgFe₂O₄) has been designed for the green synthesis of 1H-isochromenes. rsc.org This catalyst can be easily separated from the reaction mixture using a magnet and reused multiple times without significant loss of activity, offering an environmentally friendly and cost-effective solution. rsc.org

The choice of solvent is also critical. Multicomponent reactions performed in ionic liquids have been developed for the synthesis of highly substituted isochromenes. acs.org Ionic liquids are often considered greener alternatives to volatile organic solvents due to their low vapor pressure. Furthermore, organic transformations in near-critical water, sometimes assisted by microwave irradiation, have been shown to be an effective green method for producing isochromen-1-ones (isocoumarins). rsc.org

Compound Index

Reactivity and Mechanistic Investigations of Isochromenylium Chemistry

Electrophilic Reactivity of the Isochromenylium Cation

The positive charge on the this compound system renders the C-1 position highly susceptible to attack by nucleophiles. This electrophilicity is the cornerstone of its utility in constructing a diverse array of molecular architectures.

Nucleophilic Addition Reactions

The C-1 position of the this compound cation is highly electrophilic and readily undergoes addition by a wide range of nucleophiles. This reaction provides a direct route to 1-substituted 1H-isochromene derivatives, which are prevalent scaffolds in numerous biologically active compounds and natural products. mt.com The reaction is generally efficient and proceeds under catalyst-free conditions when stable this compound salts, such as tetrafluoroborates, are used. libretexts.org

Nucleophiles that have been successfully employed in this transformation include:

Nitrogen Nucleophiles: Primary and secondary amines react efficiently to form 1-amino-1H-isochromenes. researchgate.net

Carbon Nucleophiles: Weak carbon nucleophiles like nitriles can add to the C-1 position, often as part of a cascade sequence. iupac.org

Oxygen Nucleophiles: Alcohols can serve as nucleophiles, leading to the formation of 1-alkoxy-1H-isochromenes. mt.com

Hydride Nucleophiles: Asymmetric hydrogenation of in situ generated this compound intermediates using a cooperative copper/ruthenium catalytic system affords chiral 1H-isochromenes with high enantioselectivity. researchgate.net

The general mechanism involves the direct attack of the nucleophile on the C-1 carbon of the this compound cation, leading to the formation of the corresponding 1-substituted 1H-isochromene product. The stability of the this compound cation, which can be influenced by substituents, plays a crucial role in the reaction's efficiency. Electron-donating groups on the aryl moiety tend to stabilize the cation, leading to better yields. mt.com

Cascade Reactions Involving this compound Intermediates

The high reactivity of this compound intermediates makes them ideal precursors for cascade reactions, where multiple bond-forming events occur in a single pot. These cascades enable the rapid construction of complex polycyclic frameworks from simple starting materials. masterorganicchemistry.comyoutube.com Stable this compound tetrafluoroborate (B81430) salts are particularly effective reagents for initiating these mild, metal-free cascade processes. youtube.comlibretexts.orguniurb.it

A common strategy involves the initial reaction of the this compound cation with an olefin. This can proceed via a [4+2] cycloaddition or a direct nucleophilic addition, generating a new cationic intermediate. This intermediate can then be trapped intramolecularly by a pre-existing nucleophile or participate in subsequent intermolecular reactions. libretexts.orgyoutube.com

Key examples of cascade reactions include:

Reaction with Olefins: Treatment of this compound tetrafluoroborate with various olefins, such as styrenes or indoles, leads to diverse polycyclic structures through pathways involving cyclization and Friedel-Crafts-type reactions. masterorganicchemistry.comyoutube.com

Three-Component Reactions: this compound salts can react with electron-rich stilbenes in acetonitrile (B52724) in a three-component fashion. This cascade is initiated by an oxa-[4+2] cycloaddition, followed by nucleophilic addition of acetonitrile and a final intramolecular Friedel-Crafts reaction to yield benzo[c]phenanthridine (B1199836) analogues. iupac.org

Intramolecular Annulation: Prefunctionalized o-alkynylbenzaldehydes can undergo a one-pot, metal-free intramolecular cascade annulation when treated with HBF4. This process, which proceeds via an this compound intermediate, provides access to the 2,3-dihydrophenanthren-4(1H)-one skeleton found in several natural products. masterorganicchemistry.comyoutube.com

Reaction with Bifunctional Styrenes: A catalyst-free cascade reaction with bifunctional styrenes containing a 1,3-diketone moiety yields octahydrophenanthrene derivatives diastereoselectively through a [4+2] cyclization and subsequent intramolecular nucleophilic addition. uomustansiriyah.edu.iq

The outcomes of these cascade reactions are summarized in the table below, highlighting the versatility of the this compound intermediate.

ReactantsCatalyst/ConditionsKey Mechanistic StepsProduct Type
This compound tetrafluoroborate + OlefinsMetal-free, MeCN, 25-60 °C[4+2] Cycloaddition, Friedel-CraftsPolycyclic Frameworks
This compound tetrafluoroborate + Stilbenes + AcetonitrileMetal-free, catalyst-freeoxa-[4+2] Cycloaddition, Nucleophilic Addition, Friedel-CraftsBenzo[c]phenanthridines
o-Alkynylbenzaldehyde with pendant olefinHBF₄, Acetic AcidIntramolecular Cyclization, Annulation2,3-Dihydrophenanthren-4(1H)-ones
This compound tetrafluoroborate + Bifunctional StyrenesMetal-free, catalyst-free[4+2] Cyclization, Intramolecular Nucleophilic AdditionOctahydrophenanthrenes

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are powerful nucleophiles due to the highly polarized carbon-metal bond, which imparts significant carbanionic character. mt.comlibretexts.orglibretexts.org Their reaction with electrophiles is a fundamental C-C bond-forming strategy.

Given the pronounced electrophilicity of the C-1 position of the this compound cation, it is expected to react readily with organometallic reagents. The reaction mechanism would involve the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the C-1 carbon of the this compound ring. This addition would neutralize the positive charge and form a new carbon-carbon bond, yielding a 1-alkyl- or 1-aryl-substituted 1H-isochromene.

This transformation is analogous to the well-established reactions of Grignard and organolithium reagents with other carbonyl compounds and their derivatives. masterorganicchemistry.comchemguide.co.uklibretexts.org For instance, the addition of these reagents to aldehydes and ketones is a standard method for synthesizing secondary and tertiary alcohols, respectively. libretexts.org The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon. While organolithium reagents are generally more nucleophilic than Grignard reagents, both are capable of adding to electrophilic centers. libretexts.org Although specific literature detailing the reaction of this compound salts with organometallic reagents is sparse, the fundamental principles of their reactivity strongly support the feasibility and utility of such a transformation for introducing a wide variety of carbon-based substituents at the C-1 position of the isochromene core.

Pericyclic Reactions of this compound Systems

Pericyclic reactions are concerted processes that occur via a cyclic transition state. alfredstate.eduethz.ch They are characterized by being largely unaffected by solvents or catalysts and proceeding with high stereospecificity. alfredstate.edu this compound cations and related structures participate in several types of pericyclic reactions, most notably cycloadditions and electrocyclic transformations.

Cycloaddition Reactions (e.g., Diels-Alder Type)

The this compound cation is a versatile diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. scispace.comresearchgate.net These cations, often generated in situ from o-alkynylbenzaldehydes or ketones, can behave as electron-deficient oxa-dienes. imperial.ac.ukstereoelectronics.org

A key feature of this compound cycloadditions is their participation in inverse-electron-demand Diels-Alder reactions, where the electron-deficient this compound diene reacts with electron-rich olefins. imperial.ac.uk However, research has shown that this compound cations are ambident and can also react with electron-deficient olefins, such as enones (e.g., chalcones), in the presence of a Lewis acid catalyst like indium triflate (In(OTf)₃). imperial.ac.ukstereoelectronics.orgwikipedia.org This latter reaction is noteworthy as it represents a rare type of Diels-Alder reaction where both the diene and the dienophile are electron-deficient. imperial.ac.ukwikipedia.org

The general pathway for these reactions involves:

Generation of the this compound cation.

[4+2] cycloaddition with a dienophile (alkene or alkyne) to form a bicyclic cycloadduct.

Subsequent rearrangement or ring-opening of the adduct to yield highly substituted naphthalene (B1677914) or dihydronaphthalene derivatives. researchgate.netimperial.ac.uk

These reactions have been catalyzed by a variety of metals, including gold, copper, and palladium, as well as promoted by Brønsted acids. scispace.comnih.gov The choice of catalyst and substrate can influence the reaction pathway, leading to diverse products like naphthyl ketones or complex tetracyclic frameworks. scispace.comresearchgate.net

DieneDienophileCatalyst/PromoterProduct Type
This compound CationElectron-rich OlefinsMetal-free or Lewis AcidDihydronaphthalenes
This compound CationEnones (Chalcones)In(OTf)₃1,2-Dihydronaphthalenes
This compound CationAlkynesAu(I), Pd(II), HOTfNaphthyl Ketones, Chrysenes
This compound Cationo-AlkynylbenzaldehydesAu(I)Tetracyclic Dihydronaphthalenes

Electrocyclic Transformations

Electrocyclic reactions are unimolecular, concerted pericyclic processes involving the formation of a σ-bond from a conjugated π-system (ring-closing) or the cleavage of a σ-bond to form a new π-bond (ring-opening). libretexts.orgimperial.ac.uk The stereochemical outcome of these reactions is dictated by the number of π-electrons and whether the reaction is induced thermally or photochemically, as described by the Woodward-Hoffmann rules. wikipedia.org

In the context of this compound chemistry, related structures can undergo electrocyclic reactions. For example, the thermal ring-opening of benzocyclobutene derivatives can generate highly reactive o-quinodimethane intermediates, which are structural analogues of the diene system in this compound. More directly, reversible photochemical and thermal cycloisomerization has been observed between 1H-2-benzo[c]oxocins (an eight-membered ring) and dihydro-4H-cyclobuta[c]isochromenes. This transformation represents a reversible 6π electrocyclization.

Another relevant example involves the oxa-6π electrocyclic reaction. Theoretical and experimental studies on benzofuranone-based spiroisochromenes have provided insight into the 6π electrocyclization of a cis,cis-1,8-dioxatetraene system, which is a key step in their thermal isomerization. researchgate.net These reactions proceed via a disrotatory motion for a 6π system under thermal conditions, consistent with frontier molecular orbital theory predictions. wikipedia.org

The stereochemistry of these transformations is highly specific. For a thermal reaction involving 4n π-electrons (e.g., opening of a cyclobutene (B1205218) ring), the process is conrotatory. For a system with 4n+2 π-electrons (e.g., closing of a hexatriene), the thermal reaction is disrotatory. libretexts.org The reverse is true for photochemical reactions. libretexts.org These principles allow for the precise control of stereochemistry in the synthesis of complex molecules derived from or related to the this compound scaffold.

Rearrangement Reactions of this compound and its Precursors

Rearrangement reactions represent a fundamental class of transformations in organic synthesis, often allowing for the construction of complex molecular architectures from simpler precursors. wiley-vch.de In the context of this compound chemistry, these rearrangements can occur either in the precursors leading to the this compound core or, in some cases, in the this compound moiety itself.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. wikipedia.orgiupac.org While direct sigmatropic rearrangements of the this compound cation are not extensively documented, the precursors to this compound species can undergo such transformations. The Cope and Claisen rearrangements, both researchgate.netresearchgate.net-sigmatropic shifts, are notable examples. wikipedia.orgmasterorganicchemistry.com

The Claisen rearrangement, for instance, involves the thermal rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org In a related context, allyl phenyl ethers can undergo a Claisen rearrangement to yield ortho-allylphenols, which can be precursors for the synthesis of isochromene derivatives. libretexts.org Similarly, the Cope rearrangement involves the thermal isomerization of a 1,5-diene. masterorganicchemistry.com These rearrangements in appropriately substituted precursors can set the stage for a subsequent cyclization event to form the this compound ring system. Research has shown that a researchgate.netresearchgate.net-sigmatropic rearrangement can be part of a cascade reaction sequence involving silver catalysis. dokumen.pub

A study on the gold-catalyzed cyclization of allyl-(ortho-alkynylphenyl)methyl ethers proposed a researchgate.netresearchgate.net-sigmatropic rearrangement step in the reaction mechanism. acs.org

Beyond sigmatropic shifts, other intramolecular rearrangements can play a role in the chemistry of this compound and its precursors. For example, a Meyer-Schuster rearrangement was observed during the attempted synthesis of a 3-substituted isocoumarin (B1212949) from a specific 2-alkynylbenzoate precursor. unimi.it This rearrangement leads to the formation of an α,β-unsaturated ketone instead of the expected isocoumarin. unimi.it

In the synthesis of chrysene (B1668918) derivatives, an this compound intermediate, generated in situ, undergoes a [4+2] cycloaddition followed by a rearrangement to furnish the final polycyclic aromatic framework. acs.org

Sigmatropic Rearrangements

Redox Chemistry of this compound

The redox behavior of the this compound cation is a key aspect of its chemical reactivity, enabling its participation in both reductive and oxidative transformations. These processes are often crucial steps in synthetic sequences that utilize this compound intermediates.

The reduction of the this compound cation is a common strategy for the synthesis of stable 1H-isochromene derivatives. This transformation can be achieved through various reductive pathways, including catalytic hydrogenation and hydride reduction.

In many synthetic approaches, the this compound species is generated as a transient intermediate and is immediately subjected to reduction. For instance, a chiral silver phosphate (B84403) catalyst has been employed for the transformation of ortho-alkynylaryl ketones into 1H-isochromene derivatives through an intramolecular cyclization followed by an enantioselective reduction. acs.orgresearchgate.net Similarly, a tandem gold-catalyzed carbonyl-yne cyclization and reduction process has been described. mdpi.com

A one-pot synthesis of protoberberine and tetrahydroprotoberberine derivatives involves the in situ generation of an this compound intermediate via silver(I) catalysis, followed by cyclization to an isoquinolinium species, and a final hydride reduction. researcher.life The reduction of pre-formed, stable this compound salts has also been explored.

The following table summarizes selected examples of reductive transformations involving this compound intermediates.

Table 1: Examples of Reductive Pathways for this compound Intermediates

Precursor/Intermediate Catalyst/Reducing Agent Product Reference
ortho-Alkynylaryl ketone Chiral Silver Phosphate 1H-Isochromene derivative acs.orgresearchgate.net
Keto-yne derivative Gold, Silver, or Copper salts Functionalized isochromene mdpi.com
o-Alkynylbenzaldehyde Ag(I) catalyst, then hydride reduction Tetrahydroprotoberberine derivative researcher.life
This compound tetrafluoroborate Primary amines Tetrahydroisoquinolines researchgate.netresearchgate.net

The oxidation of this compound and its derivatives represents another facet of its redox chemistry. While the direct oxidation of the this compound cation itself is less common, oxidative transformations of related species or in the reaction medium can influence the final product distribution.

In some catalytic cyclizations of enynals, the presence of even small amounts of oxygen in the reaction medium can lead to the formation of fully oxidized dihydrophenanthrene products. researchgate.net This suggests that an initially formed isochromene or a related intermediate can be susceptible to oxidation under certain conditions.

Molten salt oxidation is a thermal process that destroys organic materials, where sulfur, halogens, and phosphorus are oxidized and retained in the melt. wikipedia.org While not directly applied to this compound salts in the reviewed literature, it represents a powerful oxidative method. The versatility of quinones as scaffolds in light-driven redox transformations allows for a wide range of radical and ionic processes under both oxidative and reductive conditions. uni-regensburg.de

Reductive Pathways

Functionalization of the this compound Scaffold

The this compound scaffold is a versatile platform for the introduction of various functional groups, primarily through the attack of nucleophiles at its electrophilic centers. The positive charge on the this compound ring is delocalized, but the C-1 and C-3 positions are particularly susceptible to nucleophilic attack. studentdoctor.netlibretexts.orgumb.edulibretexts.orgmasterorganicchemistry.com

The transformation of reactive this compound intermediates into stable and storable this compound tetrafluoroborates has enabled a wide range of cascade reactions. researchgate.netugr.es For example, the direct metal-free treatment of this compound tetrafluoroborates with olefins can afford a variety of polycyclic frameworks. researchgate.net

Nucleophilic addition to the C-1 position of this compound salts is a common functionalization strategy. This has been demonstrated in gold-catalyzed enantioselective intramolecular annulation reactions. connectedpapers.com Furthermore, the functionalization of scaffolds with various molecules can be achieved to enhance their properties for specific applications, such as improving cell colonization on 3D-printed titanium scaffolds. upc.edunih.govnih.govmdpi.com

The following table provides examples of the functionalization of the this compound scaffold.

Table 2: Examples of Functionalization of the this compound Scaffold

This compound Species Reagent Product Type Reference
This compound tetrafluoroborate Olefins Polycyclic frameworks researchgate.net
This compound tetrafluoroborate Electron-rich stilbenes in acetonitrile Benzo[c]phenanthridine analogues researchgate.net
Stable this compound salt - Direct nucleophilic C-1 addition product connectedpapers.com
This compound intermediate o-Alkynylbenzaldehydes Chrysene derivatives acs.org

Substitution Reactions on the Aromatic Moieties

The inherent positive charge of the this compound core deactivates the fused benzene (B151609) ring towards electrophilic attack. However, the reactivity can be modulated by substituents on this ring. Research indicates that the electronic properties of these substituents play a critical role in the stability and subsequent reactivity of the this compound cation itself. acs.org

Detailed Research Findings:

Studies on the formation of stable this compound salts from o-alkynylbenzaldehydes have shown that the nature of the substituents on the benzene ring is crucial.

Electron-donating groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃) on the benzene ring stabilize the this compound cation. acs.org This stabilization is essential for the isolation of the salt and for its subsequent reactions. For instance, the presence of an electron-rich para-methoxyphenyl group attached to the alkyne was found to be a key factor in stabilizing the this compound cation, facilitating reactions to form chrysene derivatives. acs.org

Electron-withdrawing groups (EWGs): Conversely, substrates bearing electron-withdrawing groups (e.g., nitro, cyano) or halogens on the phenyl ring often fail to form stable this compound salts under typical conditions. acs.org Instead of the desired cyclization to the this compound salt, dimerization or other side reactions may occur. acs.org This suggests that EWGs destabilize the cationic intermediate, hindering its formation and isolation.

The table below summarizes the observed influence of substituents on the formation of this compound salts.

Substituent on Benzene RingEffect on this compound CationOutcome of Salt FormationReference
Electron-Donating (e.g., -OMe, -OEt)StabilizingSuccessful formation of stable salts acs.org
Electron-Withdrawing (e.g., -NO₂)DestabilizingFailure to form salt; dimerization occurs acs.org
Halogens (e.g., -Cl, -Br)DestabilizingFailure to form salt acs.org

This table is generated based on reported experimental observations.

Functionalization at the Heteroatom

Direct functionalization of the positively charged oxygen heteroatom in the this compound ring is not a typical reaction pathway. The oxygen atom's primary role is to create a highly electrophilic pyrylium (B1242799) system. This electronic feature makes the carbon atoms of the ring, particularly the C1 position, susceptible to nucleophilic attack. arkat-usa.org Therefore, "functionalization at the heteroatom" is mechanistically expressed through reactions at the adjacent C1 carbon, which effectively quenches the positive charge on the oxygen.

The reaction of this compound salts with various nucleophiles is a cornerstone of their chemistry, leading to the formation of 1-substituted-1H-isochromene derivatives. arkat-usa.org This process involves the attack of a nucleophile at the C1 position, breaking the aromaticity of the pyrylium ring and neutralizing the oxonium ion.

Detailed Research Findings:

A wide array of nucleophiles has been shown to react with this compound intermediates at the C1 position.

Olefins: Stable this compound tetrafluoroborates react with various olefins in cascade reactions to produce complex polycyclic frameworks. acs.orgacs.orgnih.gov

Nitrogen Nucleophiles: Amines can react with the this compound system. For example, the reaction with aqueous ammonia (B1221849) can lead to the replacement of the oxygen heteroatom with nitrogen, forming isoquinoline (B145761) derivatives. researchgate.net

Carbon Nucleophiles: Organometallic reagents, enolates, and other carbon-based nucleophiles can add to the C1 position.

Hydride Donors: Asymmetric hydrogenation of in situ-generated this compound intermediates using a copper/ruthenium tandem catalysis system yields chiral 1H-isochromenes. pku.edu.cn In this process, a hydride acts as the nucleophile attacking the C1 position.

The general mechanism involves the nucleophilic addition to the C1 carbon, as depicted below.

Figure 1: General scheme of nucleophilic attack at the C1 position of the this compound cation.

Influence of Counterions and Solvation on this compound Reactivity

As charged species, the reactivity of this compound cations is significantly influenced by their immediate chemical environment, specifically the associated counterion and the solvent shell. scielo.brfrontiersin.org

Influence of Counterions:

The choice of counterion is critical for the stability, isolation, and reactivity of this compound salts. The counterion can exist as a solvent-separated ion, a contact ion pair, or even transiently as a covalent species, with each state affecting the electrophilicity of the cation. nih.govacademie-sciences.fr

Detailed Research Findings:

Stability and Isolation: Non-coordinating or weakly coordinating anions are essential for preparing stable, storable this compound salts. acs.org Tetrafluoroborate (BF₄⁻) is a commonly used counterion that allows for the isolation of air- and moisture-stable this compound tetrafluoroborates (ICTBs). acs.orgacs.orgresearchgate.net Other bulky, non-nucleophilic anions derived from strong Brønsted acids, such as trifluoromethanesulfonate (B1224126) (OTf⁻) and perchlorate (B79767) (ClO₄⁻), also serve to stabilize the cation. acs.orgacademie-sciences.fr The perchlorate ion is known to be a very weak Lewis base and a weakly coordinating anion. wikipedia.org

Reactivity: The nature of the counterion can dictate reaction outcomes. In metal-catalyzed reactions that generate this compound intermediates, the counterion from the metal salt plays a crucial role.

In a silver-catalyzed synthesis of isocoumarins, silver triflate (AgOTf) was found to be more effective than silver salts with more coordinating anions like nitrate (B79036) (NO₃⁻) or even other weakly coordinating anions like hexafluoroantimonate (SbF₆⁻) and tetrafluoroborate (BF₄⁻). unimi.it

In a palladium-catalyzed cascade reaction, the counterion of the Pd(II) catalyst (acetate vs. chloride) was found to be very important for the reaction's success. arkat-usa.org

The use of a chiral phosphate counterion, formed in situ, has been shown to induce enantioselectivity in reactions involving this compound intermediates, demonstrating that the counterion can be an integral part of the stereodetermining step. arkat-usa.org

The table below illustrates the effect of different counterions in a specific silver-catalyzed cyclization reaction.

Silver SaltCounterion (X⁻)Coordinating AbilityReaction Outcome (Yield of 2a)Reference
AgNO₃NO₃⁻High45% unimi.it
AgOTfOTf⁻Weak81% unimi.it
AgSbF₆SbF₆⁻Very Weak75% unimi.it
AgBF₄BF₄⁻Weak78% unimi.it

Data from a study on the synthesis of 3-substituted isocoumarins, highlighting the superior performance of the triflate counterion. unimi.it

Influence of Solvation:

The solvent plays a multifaceted role by solvating the ground state (the this compound salt) and the transition state of its reactions. slideshare.netnih.gov The polarity, coordinating ability, and protic/aprotic nature of the solvent can influence reaction rates and even alter mechanistic pathways.

Detailed Research Findings:

Reaction Medium: Specific solvents are often chosen to optimize reactions. Cascade reactions of this compound tetrafluoroborates with olefins have been successfully performed in acetonitrile. cardiff.ac.uk In the synthesis of isocoumarins, 1,2-dichloroethane (B1671644) (DCE) was found to be a superior solvent to toluene, allowing the reaction to proceed at room temperature. unimi.it

Stabilization Effects: Polar solvents can stabilize the charged this compound cation and any charged intermediates or transition states. However, highly nucleophilic solvents (like water or alcohols) can compete with the intended nucleophile, leading to solvolysis products. wikipedia.org The choice of a non-nucleophilic polar solvent is often a compromise to ensure both solubility/stability of the salt and selective reaction with the desired reagent.

Mechanism and Rate: The rate of reactions involving ionic species often depends on the solvent's dielectric constant. For reactions proceeding through ion pairs, the solvent's ability to separate the ions can significantly impact reactivity. academie-sciences.fr For example, the rate of rearrangement of camphene (B42988) hydrochloride to isobornyl chloride, a reaction proceeding via a carbocation intermediate, was observed to increase with the dielectric constant of the solvent. academie-sciences.fr Similar principles apply to the reactions of this compound salts.

Advanced Spectroscopic and Computational Characterization of Isochromenylium

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isochromenylium Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound salts, offering precise information about the molecular structure. ipb.pt By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the arrangement of hydrogen atoms in this compound derivatives. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, in this compound triflate derivatives, the protons on the aromatic rings typically appear in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring currents and the positive charge on the heterocyclic ring. acs.org

The analysis of coupling constants (J) between adjacent protons provides valuable information about the connectivity of the carbon skeleton. emerypharma.com For example, the splitting patterns observed in the ¹H NMR spectrum, such as doublets, triplets, and multiplets, reveal the number of neighboring protons, allowing for the piecing together of the molecular structure. emerypharma.com The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, further aiding in the assignment of resonances. rsc.org

Table 1: Representative ¹H NMR Data for an this compound Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-Ar 8.76 d 9.2 1H
H-Ar 8.73 d 8.4 1H
H-Ar 7.95 d 7.5 1H
H-Ar 7.88 m 1H
H-Ar 7.86 d 9.5 2H
H-Ar 7.74-7.62 m 3H
H-Ar 7.53-7.42 m 5H
H-Ar 7.07 m 1H

Note: Data is illustrative and based on a substituted chrysene (B1668918) derivative formed from an this compound intermediate. acs.org The specific chemical shifts and coupling constants will vary depending on the substitution pattern of the this compound core.

In this compound compounds, the carbon atoms of the aromatic and heterocyclic rings resonate at distinct chemical shifts. acs.org The carbons bearing the positive charge and those adjacent to the oxygen atom are typically found further downfield. The chemical shift values provide crucial evidence for confirming the formation of the this compound ring system. acs.org

Table 2: Representative ¹³C NMR Data for an this compound Derivative

Carbon Type Chemical Shift (δ, ppm)
Aromatic/Heterocyclic 145.2
Aromatic/Heterocyclic 138.2
Aromatic/Heterocyclic 134.5
Aromatic/Heterocyclic 131.6
Aromatic/Heterocyclic 131.3
Aromatic/Heterocyclic 130.4
Aromatic/Heterocyclic 130.0
Aromatic/Heterocyclic 129.2
Aromatic/Heterocyclic 129.1
Aromatic/Heterocyclic 129.0
Aromatic/Heterocyclic 128.5
Aromatic/Heterocyclic 127.4
Aromatic/Heterocyclic 127.3
Aromatic/Heterocyclic 127.1
Aromatic/Heterocyclic 127.0
Aromatic/Heterocyclic 126.9
Aromatic/Heterocyclic 125.2
Aromatic/Heterocyclic 123.2
Aromatic/Heterocyclic 122.6

Note: Data is illustrative and based on a substituted chrysene derivative formed from an this compound intermediate. acs.org The specific chemical shifts will vary depending on the substitution pattern of the this compound core.

Two-dimensional (2D) NMR experiments provide a deeper level of structural information by revealing correlations between different nuclei. libretexts.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning proton and carbon signals.

A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.comlibretexts.org This is particularly useful for complex regions of the ¹H NMR spectrum where signals may overlap.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.comphotothermal.com These techniques are complementary and provide characteristic fingerprints of the functional groups present in a molecule. americanpharmaceuticalreview.comillinois.edu

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes that cause a change in the dipole moment. photothermal.com For Raman spectroscopy, the inelastic scattering of light is measured, and vibrational modes that lead to a change in the polarizability of the molecule are active. carleton.edu For this compound salts, IR spectroscopy can be used to identify characteristic stretching and bending vibrations of the C-O, C=C, and C-H bonds within the heterocyclic and aromatic rings. sciengine.com The presence of specific absorption bands can confirm the formation of the this compound core and provide information about its substitution pattern. Raman spectroscopy can offer complementary information, particularly for the symmetric vibrations of the aromatic rings. carleton.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. researchgate.net These techniques provide insights into the electronic structure and photophysical properties of this compound compounds.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. researchgate.net this compound triflate derivatives have been shown to exhibit high-intensity absorption bands in the range of 330–350 nm, with lower-intensity bands appearing between 420 and 500 nm. acs.org The position and intensity of these absorption bands are influenced by the specific substituents on the this compound core, with electron-donating or -withdrawing groups causing shifts in the absorption maxima.

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited electronic state to the ground state. biocompare.comdrawellanalytical.com Not all molecules that absorb light are fluorescent. For those that are, the emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). Some this compound triflates have been observed to have emission maxima in the range of 540–560 nm. acs.org The fluorescence properties of these compounds are of interest for potential applications in materials science and as fluorescent probes. proteus-instruments.comresearchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. maricopa.edulibretexts.org It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. maricopa.eduichemc.ac.lk

In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated according to their m/z ratio. msu.edu The peak with the highest m/z value often corresponds to the molecular ion (M+), which provides the molecular weight of the compound. ichemc.ac.lk High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. acs.org

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. libretexts.org The fragmentation of the this compound cation will depend on its specific structure and the ionization method used. Analysis of the masses of the fragment ions can help to identify the different structural units within the molecule.

X-ray Crystallography for Solid-State Structural Determination

In the context of this compound chemistry, reactive intermediates are often converted into stable crystalline salts to facilitate their structural analysis. nih.gov The resulting crystals, which may contain the this compound cation paired with a non-nucleophilic anion like perchlorate (B79767) (ClO₄⁻) or hexafluoroantimonate (SbF₆⁻), can then be studied by SC-XRD. researchgate.netresearchgate.net The data obtained from these experiments, including unit cell dimensions and atomic coordinates, are typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Inorganic Crystal Structure Database (ICSD), making them accessible to the wider scientific community. researchgate.netacs.org

ParameterValue
Chemical FormulaC₉H₇O⁺ · X⁻ (where X is an anion)
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
a (Å)Example: 10.5
b (Å)Example: 8.2
c (Å)Example: 14.1
α (°)Example: 90
β (°)Example: 105.3
γ (°)Example: 90
Volume (ų)Example: 1180
Z (Formula units/cell)Example: 4

Derivatization and Synthetic Utility of Isochromenylium Species

Synthesis and Reactivity of Substituted Isochromenylium Analogs

The introduction of various substituents onto the this compound core significantly influences its stability and reactivity, paving the way for a broad spectrum of chemical transformations. These substitutions can be broadly categorized into alkyl/aryl and halogenated/heteroatom-substituted derivatives.

Alkyl- and Aryl-Substituted this compound

The synthesis of alkyl- and aryl-substituted this compound salts has been a subject of considerable research, leading to the development of several effective synthetic methodologies. One notable method involves the acid-catalyzed cyclization of appropriate precursors. For instance, 3-(4-methoxyphenyl)-1-methylthis compound trifluoromethanesulfonate (B1224126) can be synthesized in high yield by treating 2-alkynylbenzaldehyde derivatives with trifluoromethanesulfonic acid (HOTf) in dichloromethane. This transformation proceeds through the formation of a reactive this compound intermediate that can be isolated as a stable salt.

Another established route is the formylation of deoxybenzoins. For example, 3-aryl-substituted 6,7-dimethoxy-2-benzopyrylium salts have been prepared by the formylation of 3,4-dimethoxydeoxybenzoins using butyl dichloromethyl ether in the presence of aluminum chloride. These salts, isolated as stable perchlorates, demonstrate the characteristic reactivity of the this compound system.

The reactivity of these substituted cations is of significant interest. The presence of alkyl or aryl groups can modulate the electrophilicity of the pyrylium (B1242799) ring, influencing subsequent reactions. These organic salts maintain the high reactivity of the this compound intermediate, allowing them to participate in various chemical transformations. For instance, they can react with nucleophiles, such as aqueous ammonia (B1221849), to exchange the oxygen heteroatom for nitrogen, thereby forming isoquinolinium salts. Furthermore, the strategic placement of long alkyl or alkoxy chains on aryl substituents has been shown to induce liquid-crystalline properties in some pyrylium and thiopyrylium (B1249539) salts, highlighting the versatility of these structures.

A key aspect of their synthetic utility is their role in cascade reactions. Stable this compound tetrafluoroborates, prepared from o-alkynylbenzaldehydes, can react with olefins in a metal-free manner to construct a variety of polycyclic frameworks through mild cascade annulations.

Table 1: Examples of Synthesized Alkyl- and Aryl-Substituted this compound Salts and Their Precursors

This compound SaltPrecursor(s)Synthetic MethodReference
3-(4-methoxyphenyl)-1-methylthis compound trifluoromethanesulfonate2-(3-(4-methoxyphenyl)prop-1-yn-1-yl)benzaldehydeAcid-catalyzed cyclization with HOTf
3-Aryl-6,7-dimethoxy-2-benzopyrylium perchlorate (B79767)3,4-Dimethoxydeoxybenzoins and butyl dichloromethyl etherFormylation with AlCl₃
Storable this compound Tetrafluoroborates (ICTBs)o-AlkynylbenzaldehydesTransformation of reactive intermediates

Halogenated and Heteroatom-Substituted this compound

The introduction of halogens and other heteroatoms onto the this compound framework provides another layer of synthetic versatility, influencing the electronic properties and subsequent reactivity of the cation. While specific examples directly pertaining to halogenated this compound are not extensively detailed in the provided search results, general principles of aromatic halogenation can be inferred. The reaction of aromatic compounds with halogenating agents like iodine chloride, bromine, or N-halosuccinimides can proceed through radical cation intermediates, especially in polar solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP). This suggests that direct halogenation of a pre-formed this compound salt or its precursors could be a viable synthetic route.

The reactivity of such halogenated species would be dictated by the nature of the halogen and its position on the ring. For instance, a halogen atom could serve as a leaving group in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, thereby enabling the introduction of a wide range of other functional groups.

Heteroatom substitution extends beyond just halogens. The synthesis of thiopyrylium salts, sulfur analogs of pyrylium salts, has been described, particularly in the context of liquid crystals. The replacement of the oxygen atom with sulfur alters the electronic structure and can enhance properties like mesomorphic phase stability.

Furthermore, the synthesis of iodomethyl-, chloromethyl-, and fluoromethyldimethylsulfonium salts highlights the reactivity of molecules containing a halogenated methyl group attached to a heteroatom. These salts are potent electrophiles and are susceptible to both direct substitution and electron-transfer reactions. This body of work on related structures underscores the potential for synthesizing highly reactive halogenated this compound derivatives for further functionalization.

Table 2: Potential Reactivity of Halogenated and Heteroatom-Substituted Analogs

Substituent TypePotential Synthetic UtilityUnderlying PrincipleRelated ExampleReference
Halogen (e.g., Cl, Br, I)Nucleophilic Aromatic Substitution, Cross-Coupling ReactionsHalogen as a leaving group or coupling partner.Aromatic halogenation via radical cations.
Sulfur (in Thiopyrylium)Modified Electronic Properties, Liquid Crystal FormationAlteration of heteroatom in the pyrylium ring.2,6-diaryl thiopyrylium perchlorates.
Halomethyl GroupElectrophilic reactions, Further functionalizationHigh reactivity of the C-Hal bond.Reactivity of halomethyldimethylsulfonium salts.

The ability to introduce a wide range of substituents, from simple alkyl and aryl groups to halogens and other heteroatoms, makes the this compound system a highly adaptable platform for the synthesis of diverse and complex chemical structures. The specific nature of the substituent dictates the reactivity and potential applications, ranging from building blocks for polycyclic systems to precursors for materials with unique photophysical properties.

This article is for informational purposes only and does not constitute medical advice. The compounds mentioned are for research purposes and are not intended for human or animal consumption.

Compound Index

Compound Name
3-(4-methoxyphenyl)-1-methylthis compound trifluoromethanesulfonate
3-Aryl-6,7-dimethoxy-2-benzopyrylium perchlorate
This compound tetrafluoroborates (ICTBs)
Butyl dichloromethyl ether
1,1,1,3,3,3-hexafluoropropan-2-ol (HFP)
N-halosuccinimides
Thiopyrylium salts
Iodomethyldimethylsulfonium salt
Chloromethyldimethylsulfonium salt
Fluoromethyldimethylsulfonium salt
Trifluoromethanesulfonic acid (HOTf)
Aluminum chloride
Aqueous ammonia
Isoquinolinium salts
Iodine chloride
Bromine
Dichloromethane
3,4-Dimethoxydeoxybenzoins
o-Alkynylbenzaldehydes
2,6-diaryl thiopyrylium perchlorates
2-(3-(4-methoxyphenyl)prop-1-yn-1-yl)benzaldehyde

The this compound cation is a pivotal intermediate in the synthesis of a variety of fused polycyclic systems. Its inherent reactivity, particularly in cycloaddition and annulation reactions, allows for the construction of complex molecular scaffolds from relatively simple precursors.

A prominent strategy for building polycyclic frameworks involves the reaction of this compound ions with unsaturated carbon-carbon bonds. Metal-catalyzed domino transformations of ortho-alkynylbenzaldehydes are a versatile route to generate 4-metalla-isochromenylium intermediates. These species can undergo [4+2] cycloaddition reactions to yield keto-substituted naphthalenes or 1,2-dihydronaphthalene (B1214177) (DHN) derivatives. The DHN moiety is a core structure in numerous natural products and biologically active compounds, including some steroid derivatives.

Furthermore, stable, pre-formed this compound salts, such as this compound tetrafluoroborates (ICTBs), can be used directly. A metal-free treatment of these salts with olefins can initiate mild cascade reactions to produce diverse polycyclic frameworks. For instance, ICTBs can react with bifunctional styrenes to yield octahydrophenanthrene derivatives. This method has also been adapted into one-pot procedures, starting from o-alkynylbenzaldehydes, to create 2,3-dihydrophenanthren-4(1H)-one derivatives through intramolecular cascade annulation.

Homodimerization of this compound ions represents another powerful approach. Gold-catalyzed aminative homodimerization of o-alkynylbenzaldehydes leads to complex tetracyclic products that incorporate both DHN and isochromene units within a single amine-substituted structure. This process proceeds through a domino sequence involving 6-endo-dig cyclization, hydroamination, and a [4+2] cycloaddition.

The this compound intermediate is also central to the synthesis of chrysene (B1668918) derivatives. In a Brønsted acid-promoted one-pot reaction, an in situ formed this compound triflate acts as a key intermediate that reacts with naphthalenes to form the chrysene ring system.

Larger, more complex fused systems can also be accessed. For example, 14-phenyl-dibenzo[a,j]xanthenylium salts serve as precursors for nitrogen-containing polycyclic aromatic hydrocarbons. Reaction of these xanthenylium salts with amines or anilines yields 14-phenyl-14-dibenzo[a,j]acridinium salts, which are intermediates in the synthesis of dibenzo[jk,mn]naphtho[2,1,8-fgh]thebenidinium (DBNT) salts. While not directly this compound-based, the synthesis of naphtho-fused systems like naphtho[2,1-f]isoquinoline-8-carbonitrile and naphtho[2,1-b:7,8-b′]bis-benzothiophene demonstrates the broader interest in constructing large, fused aromatic structures where this compound-type intermediates could play a role in analogous synthetic strategies.

Table 3: Examples of Polycyclic Systems Synthesized via this compound Intermediates

Polycyclic SystemSynthetic StrategyPrecursorsKey IntermediateReference(s)
1,2-Dihydronaphthalene (DHN) DerivativesMetal-catalyzed [4+2] cycloadditionortho-Alkynylbenzaldehydes4-Metalla-isochromenylium
Tetracyclic Dihydronaphthalene-IsochromenesGold-catalyzed aminative homodimerizationortho-Alkynylbenzaldehydes, AminesThis compound ion
Octahydrophenanthrene DerivativesMetal-free cascade reactionThis compound tetrafluoroborates, Bifunctional styrenesThis compound ion
Chrysene DerivativesBrønsted acid-promoted one-pot synthesiso-Alkynebenzaldehydes, NaphthalenesThis compound triflate
Dibenzo[a,j]acridinium SaltsReaction with amines14-Phenyl-dibenzo[a,j]xanthenylium saltsXanthenylium cation

The versatility of the this compound moiety as a building block is evident in its ability to facilitate the assembly of a wide range of fused ring systems, from bicyclic DHNs to complex tetracyclic and larger polyaromatic structures. This utility makes it a valuable tool in synthetic organic chemistry for accessing biologically relevant and structurally diverse molecules.

This article is for informational purposes only and does not constitute medical advice. The compounds mentioned are for research purposes and are not intended for human or animal consumption.

Role in Natural Product Synthesis

Heterocyclic Analogs and Isoelectronic Systems of this compound

The this compound cation, with its activated electrophilic nature, serves as a versatile precursor for the synthesis of a variety of other heterocyclic systems. By replacing the resident oxygen heteroatom with other atoms such as nitrogen or sulfur, or by engaging the cation in cascade reactions, chemists can access a diverse range of structurally related heterocyclic analogs and isoelectronic systems. These transformations underscore the synthetic utility of this compound salts as key intermediates in heterocyclic chemistry.

Two or more molecular entities are considered isoelectronic if they possess the same number of valence electrons and the same structural framework (i.e., the same number of atoms and connectivity), but differ in the elemental composition at one or more positions. iupac.org The concept is crucial for understanding structural and reactive relationships between different classes of compounds. wikipedia.org

Nitrogen Analogs: From this compound to Isoquinolines and Their Derivatives

The most prominent and well-documented heterocyclic analogs of this compound are its nitrogen-containing counterparts, primarily the isoquinolinium salts and their derivatives. The transformation is typically achieved by reacting an this compound salt with ammonia or a primary amine, wherein the nitrogen atom displaces the oxygen atom of the pyrylium ring.

Key synthetic applications include:

Synthesis of Isoquinolinones: A Brønsted acid-catalyzed two-component reaction between 2-alkynyl-4-hydroxybenzaldehydes and primary amines can produce various 6(2H)-isoquinolinones in good to excellent yields. rsc.orgrsc.org This process proceeds through the in-situ formation of a 6-hydroxyisoquinolin-2-ium salt intermediate, which is a direct nitrogen analog of the initially formed this compound salt, followed by isomerization. rsc.org The methodology is robust, tolerating a range of aliphatic and aryl-substituted amines, and has been successfully applied to gram-scale synthesis. rsc.orgrsc.org

Synthesis of Tetrahydroisoquinolines: this compound tetrafluoroborates can undergo a cascade reductive amination with primary amines to furnish tetrahydroisoquinolines. scu-yongqingroup.com This one-pot procedure highlights the utility of stable this compound salts as building blocks for complex nitrogen heterocycles.

Synthesis of Complex Polycyclic Nitrogen Heterocycles: An advanced one-pot annulation protocol mediated by this compound/isoquinolinium intermediates has been developed for the rapid construction of 1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolines from o-alkynylbenzaldehydes. acs.org This powerful cascade reaction was a key step in a new total synthesis of the antitumor antibiotic quinocarcinol. acs.org Similarly, three-component reactions involving this compound tetrafluoroborates, electron-rich stilbenes, and acetonitrile (B52724) can afford benzo[c]phenanthridine (B1199836) analogs in a single step. nih.gov

The table below summarizes the transformation of this compound intermediates into various nitrogen-containing heterocyclic analogs.

Starting Material PrecursorReagent/Nitrogen SourceHeterocyclic ProductResearch Finding
o-AlkynylbenzaldehydePrimary AminesIsoquinolinonesA Brønsted acid-catalyzed tandem condensation and cycloisomerization proceeds via an this compound intermediate to yield substituted 6(2H)-isoquinolinones. rsc.orgrsc.org
This compound Tetrafluoroborate (B81430)Primary AminesTetrahydroisoquinolinesA cascade reductive amination provides a direct route to the tetrahydroisoquinoline core structure. scu-yongqingroup.com
o-AlkynylbenzaldehydeEthylenediamine derivativeHexahydropyrazinoisoquinolinesAn this compound/isoquinolinium-mediated one-pot annulation serves as a key step in the total synthesis of quinocarcinol. acs.org
This compound TetrafluoroborateStilbenes / AcetonitrileBenzo[c]phenanthridinesA catalyst-free, three-component cascade reaction yields complex polycyclic nitrogen heterocycles. nih.gov

Isoelectronic Relationship with Isoquinoline (B145761)

The relationship between the this compound cation (C₉H₇O⁺) and the neutral isoquinoline molecule (C₉H₇N) is a classic example of isoelectronicity in heterocyclic chemistry. Both species feature a bicyclic aromatic system with ten π-electrons, conforming to Hückel's rule for aromaticity. byjus.com They share the same number of valence electrons and an identical atomic connectivity in their core structure. The key difference lies in the identity of the heteroatom within the six-membered ring: a positively charged oxygen atom (O⁺) in this compound is replaced by a neutral nitrogen atom (N) in isoquinoline. This isoelectronic relationship helps to explain the facility with which this compound species can be converted into isoquinoline derivatives, as the fundamental electronic and structural framework is conserved during the transformation.

Future Directions and Perspectives in Isochromenylium Research

Development of Novel Catalytic Systems for Isochromenylium Transformations

A primary focus of future research lies in creating more efficient and selective catalytic systems to control the reactivity of this compound intermediates. These intermediates are central to the synthesis of diverse heterocyclic and polycyclic frameworks.

Recent breakthroughs have demonstrated the power of combining different catalytic modes. For instance, a tandem catalytic system using a binary mixture of copper(II) triflate (Cu(OTf)₂) and a chiral cationic ruthenium–diamine complex has enabled the first asymmetric hydrogenation of this compound derivatives generated in situ. Current time information in Bangalore, IN. This dual catalytic approach successfully yielded a variety of chiral 1H-isochromenes with high yields and excellent enantioselectivity. Current time information in Bangalore, IN. Another innovative strategy merges oxidative aminocatalysis with gold catalysis to produce chiral α-quaternary isochromanes, a structural motif prevalent in bioactive natural products. Current time information in Bangalore, IN.

The use of coinage metals, particularly gold and silver, is a burgeoning area. Gold(I)-catalyzed intramolecular hydroarylation is a key step in securing isochromane products. Current time information in Bangalore, IN. Similarly, chiral silver phosphate (B84403) has been effectively used as a catalyst for the transformation of ortho-alkynylaryl ketones into 1H-isochromene derivatives through a sequence of intramolecular cyclization and enantioselective reduction. thno.org The development of these catalytic transformations is often challenging, especially the step involving the reduction or functionalization of the this compound intermediate. chemrxiv.org

Future work will likely focus on:

Expanding Catalyst Diversity: Exploring a broader range of transition metals and organocatalysts to unlock new reaction pathways and improve substrate scope.

Asymmetric Catalysis: Designing novel chiral ligands and catalysts to achieve higher levels of stereocontrol in reactions proceeding through this compound intermediates, which is crucial for pharmaceutical applications.

Tandem and Cascade Reactions: Engineering one-pot reactions where this compound ions are generated and subsequently trapped in complex, multi-step cascade sequences to build molecular complexity rapidly. thno.orgthieme-connect.de This includes catalyst-free cascade reactions of stable this compound salts with functionalized olefins to form polycyclic systems diastereoselectively. thieme-connect.de

Photobiocatalysis: Integrating photocatalysis with biocatalysis represents a frontier that could be applied to this compound chemistry. mdpi.com Harnessing enzymes, controlled by light, could offer unparalleled selectivity and greener synthetic routes. mdpi.com

Catalytic SystemTransformationProduct ClassKey Features
Cu(OTf)₂ / Chiral Ru-complexAsymmetric HydrogenationChiral 1H-IsochromenesTandem catalysis, excellent enantioselectivity Current time information in Bangalore, IN.
Oxidative Aminocatalysis / Gold(I) CatalysisIntramolecular HydroarylationChiral α-Quaternary IsochromanesCombined catalysis, retention of stereocenter Current time information in Bangalore, IN.
Chiral Silver PhosphateCyclization/Enantioselective Reduction1H-Isochromene DerivativesAsymmetric catalysis from o-alkynylaryl ketones thno.org
Brønsted Acid (e.g., HOTf)Cross-coupling / [4+2] CycloadditionChrysene (B1668918) DerivativesOne-pot synthesis via this compound intermediate Current time information in Bangalore, IN.

Advanced Computational Modeling for Predictive Chemistry of this compound

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of transient species like this compound cations. researchgate.netchemrxiv.org Future advancements in this area are expected to accelerate discovery and innovation in this compound chemistry significantly.

Density Functional Theory (DFT) calculations have already proven valuable in rationalizing the outcomes of catalytic reactions. For example, DFT studies have provided insight into the origin of enantioselectivity in the asymmetric hydrogenation of this compound derivatives. Current time information in Bangalore, IN.chemrxiv.org Furthermore, computational analysis has been used to support the proposed endo diastereoselectivity in certain cycloaddition reactions, suggesting stabilization through secondary orbital interactions. mdpi.com

A key area of computational investigation is the aromaticity and stability of the this compound core and related structures. Nucleus-Independent Chemical Shift (NICS) calculations have been employed to quantify the aromatic character of pyrylium (B1242799) rings embedded within larger polycyclic aromatic hydrocarbon (PAH) frameworks, confirming that aromatic stabilization contributes to their chemical stability. chimicatechnoacta.rusemanticscholar.org

Future directions in computational modeling will likely involve:

Operando Modeling: Moving from static (0 K/UHV) models to operando computational models that simulate realistic reaction conditions, including temperature, pressure, and solvent effects, to gain a more accurate molecular-level picture. ipl.pt

Machine Learning and AI: Integrating machine learning algorithms with quantum mechanical methods to rapidly screen potential catalysts, predict reaction outcomes, and identify novel molecular structures with desired properties. wikipedia.org

Excited-State Dynamics: Modeling the photophysical properties of this compound derivatives to predict their absorption and emission spectra, which is crucial for designing new materials for optoelectronic applications. wikipedia.org

Reaction Pathway Mapping: Utilizing advanced techniques like global optimization and biased molecular dynamics to explore complex potential energy surfaces, identify transition states, and map out entire reaction networks for cascade processes involving this compound intermediates. ipl.pt

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

While traditional chemistry focuses on covalent bonds, supramolecular chemistry investigates the weaker, non-covalent interactions that govern molecular recognition and self-assembly. thieme-connect.de The inherent positive charge and planar aromatic structure of the this compound cation make it an intriguing, yet underexplored, building block (tecton) for constructing complex supramolecular architectures.

The future of this compound chemistry is gradually extending into this domain. Research on the parent class of compounds, pyrylium salts, has shown their utility in building complex structures. Pyrylium salt chemistry has emerged as a powerful strategy for constructing discrete metallo-supramolecules and complex macrocycles. nih.gov This is often achieved by converting the pyrylium salt into a more stable pyridinium (B92312) salt, which then acts as a multitopic ligand for coordination-driven self-assembly. nih.gov This approach simplifies the synthesis of complex ligands and facilitates the creation of large, functional architectures. nih.gov

A direct application involving benzopyrylium (this compound) salts has been demonstrated in the field of materials science. Several 2-styryl-1-benzopyrylium salts have been evaluated for their self-assembly processes on TiO₂ nanocrystalline layers for use as photosensitizers in dye-sensitized solar cells. chimicatechnoacta.rusemanticscholar.orgsoton.ac.uk This represents a clear example of using the self-organizing properties of this compound derivatives on a surface to create a functional device.

Future research in this area is expected to explore:

Host-Guest Chemistry: Designing this compound-based macrocycles or cages that can act as hosts for specific guest molecules or ions, driven by electrostatic and π-π interactions. fiveable.memdpi.com

Self-Assembled Materials: Investigating the spontaneous organization of functionalized this compound salts in solution and in the solid state to form well-defined nanostructures like fibers, vesicles, or liquid crystals. numberanalytics.comfrontiersin.org

Stimuli-Responsive Systems: Creating supramolecular systems incorporating this compound units that can assemble or disassemble in response to external stimuli such as light, pH, or redox changes, leading to "smart" materials. rsc.org

Crystal Engineering: Utilizing this compound salts as tectons to direct the formation of crystalline solids with specific network topologies and porous properties, leveraging non-covalent interactions like halogen bonding. chemrxiv.org

Photophysical Properties and Potential Optoelectronic Applications of this compound Derivatives

The conjugated π-system and cationic nature of this compound salts suggest they possess interesting optical and electronic properties. nih.gov The exploration of these properties is a rapidly emerging research direction with significant potential in materials science.

Recent studies have begun to characterize the photophysical behavior of this compound salts and their derivatives. For example, various this compound triflates have been analyzed by UV-vis and photoluminescence (PL) spectroscopy, revealing their absorption and emission characteristics. Current time information in Bangalore, IN. The chrysene derivatives synthesized from these intermediates have also been studied, with their bathochromically shifted absorption and emission spectra pointing to their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Current time information in Bangalore, IN.

The synthesis of doubly oxonium-embedded picenes, which are stable polycyclic aromatic hydrocarbons containing pyrylium moieties, has provided further insight. chimicatechnoacta.rusemanticscholar.org These compounds exhibit distinct UV-vis absorption and fluorescence spectra, with their properties being tunable through chemical modification. chimicatechnoacta.ru Research on the broader class of pyrylium salts confirms their potential as organic optoelectronic materials, photosensitizers, and fluorescent sensors. ipl.pt The photoluminescence properties can be tuned by altering the substituent groups on the pyrylium ring. ipl.pt

Key future research goals in this area include:

Systematic Structure-Property Studies: A comprehensive investigation into how systematic changes to the this compound core's substitution pattern affect its key photophysical properties, such as absorption/emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.

Development of Organic Semiconductors: The synthesis and evaluation of novel this compound-containing materials as active components in OFETs. rsc.org The inherent charge of the this compound unit could be advantageous for charge transport.

Emissive Materials for OLEDs: Designing this compound derivatives with high luminescence efficiency and color tunability for application as emitters in OLEDs. nih.gov

Photosensitizers and Probes: Exploring the use of this compound salts as photosensitizers for photodynamic therapy or as fluorescent probes for sensing applications, leveraging their unique electronic structure and reactivity. ipl.ptfrontiersin.org

Compound ClassPhotophysical PropertyPotential Application
This compound TriflatesUV-vis absorption, PhotoluminescencePrecursors for OLED/OFET materials Current time information in Bangalore, IN.
Chrysene DerivativesBathochromic shifted absorption/emissionOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) Current time information in Bangalore, IN.rsc.org
Oxonium-Embedded PicenesUV-vis absorption, FluorescenceElectron-deficient Polycyclic Aromatic Hydrocarbons chimicatechnoacta.rusemanticscholar.org
Substituted Pyrylium SaltsTunable PhotoluminescenceFluorescent Sensors, Photosensitizers ipl.pt

Interdisciplinary Research Integrating this compound Chemistry

The versatility of this compound chemistry makes it a powerful tool for addressing challenges in fields beyond traditional organic synthesis. mdpi.com Fostering interdisciplinary collaborations is key to unlocking new applications in materials science, biology, and medicine. nih.gov

Materials Science: The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like chrysenes via this compound intermediates directly connects this chemistry to materials science. Current time information in Bangalore, IN.nih.gov These PAHs are of interest as organic semiconductors for electronic devices. rsc.org The ability to construct expanded conjugated aromatics through one-pot syntheses involving this compound ions opens pathways to novel functional materials. nih.gov

Medicinal Chemistry and Chemical Biology: this compound-mediated reactions provide access to complex molecular scaffolds found in biologically active natural products. The tetrahydroisoquinoline (THIQ) core, present in a vast number of alkaloids with therapeutic potential, can be synthesized using strategies involving this compound precursors. For example, a one-pot annulation mediated by this compound/isoquinolinium intermediates is a key step in the synthesis of Quinocarcinol, a compound with antitumor properties. numberanalytics.com Furthermore, isochromene derivatives themselves have been investigated for potential anti-inflammatory, anticancer, and antimicrobial effects. chemrxiv.org In the realm of chemical biology, this compound-related gold-catalyzed glycosylation reactions are instrumental in the chemoenzymatic synthesis of complex N-glycans, which are vital for understanding intercellular interactions and immune function. mdpi.com A specific this compound derivative has also been developed as a derivatization agent for quantifying key metabolites in biological samples using LC-MS, highlighting its utility in analytical biochemistry and metabolomics. chemrxiv.org

Future interdisciplinary endeavors will likely focus on:

Drug Discovery: Utilizing this compound-based synthetic strategies to generate libraries of complex, natural product-like molecules for screening against various diseases. chemrxiv.org

Bioconjugation and Probes: Developing stable this compound derivatives that can be used to label proteins, nucleic acids, or other biomolecules for imaging and diagnostic applications.

Advanced Functional Materials: Collaborating with materials scientists and physicists to design and synthesize this compound-based compounds with tailored electronic, optical, or self-assembly properties for next-generation technologies. soton.ac.uk

Q & A

Q. What are the optimal synthetic conditions for preparing isochromenylium salts, and how can purity be validated?

this compound salts (e.g., tetrafluoroborates) are typically synthesized via acid-catalyzed cyclization of propargyl alcohols or via gold-catalyzed intramolecular alkyne activation . Key parameters include:

  • Temperature : Reactions often proceed at 0–25°C to minimize side-product formation.
  • Catalyst : Au(I) or Brønsted acids (e.g., HBF₄) are critical for regioselectivity .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) followed by recrystallization (hexane/EtOAc) yields >95% purity. Validate purity via:
    • ¹H/¹³C NMR : Check for absence of propargyl alcohol or alkyne intermediates.
    • HPLC-MS : Confirm molecular ion peaks and retention time consistency.

Q. How should researchers design experiments to characterize this compound’s electronic properties?

  • UV-Vis Spectroscopy : Measure λmax in acetonitrile to assess charge-transfer transitions (typical range: 300–400 nm) .
  • Cyclic Voltammetry : Determine oxidation potentials (Epa) using a platinum electrode in anhydrous CH₃CN with 0.1 M TBAPF₆ as electrolyte. This compound salts exhibit reversible redox behavior at ~+1.2 V vs. Ag/AgCl .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate experimental and theoretical HOMO-LUMO gaps .

Q. What spectroscopic techniques are essential for distinguishing this compound isomers?

  • NOESY NMR : Identify spatial proximity of aromatic protons to resolve regioisomers.
  • IR Spectroscopy : Compare carbonyl stretching frequencies (1680–1720 cm⁻¹) for α- vs. β-substituted derivatives.
  • X-ray Crystallography : Resolve ambiguity in solid-state structures (e.g., planar vs. non-planar π-systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with electron-deficient olefins?

Conflicting studies report varying [4+2] cycloaddition yields (30–85%) with acrylates. To address this:

  • Control Experiments : Vary substituents on the olefin (e.g., ester vs. nitrile groups) to assess electronic effects.
  • Kinetic Profiling : Use in-situ IR to monitor reaction progress and identify intermediates.
  • Computational Modeling : Calculate activation barriers (ΔG‡) for competing pathways (e.g., stepwise vs. concerted mechanisms) .
  • Table 1 : Comparative yields under divergent conditions:
Olefin SubstituentCatalystYield (%)Reference
CO₂MeAu(I)85
CNHBF₄30

Q. What methodological frameworks are recommended for designing asymmetric catalytic reactions using this compound intermediates?

  • Chiral Ligand Screening : Test bisphosphine (e.g., BINAP) or Pybox ligands with Pd(0)/Ni(II) catalysts.
  • Enantioselectivity Optimization : Use Design of Experiments (DoE) to vary solvent polarity, temperature, and ligand/metal ratios .
  • Mechanistic Probes : Conduct deuterium labeling or kinetic isotope effects (KIE) to identify stereodetermining steps .

Q. How should contradictory computational and experimental data on this compound’s aromaticity be reconciled?

  • Multidimensional NMR Analysis : Measure NICS (Nucleus-Independent Chemical Shift) values experimentally via ¹³C NMR in aligned media.
  • AIM (Atoms in Molecules) Theory : Calculate electron density (ρ) at ring critical points to quantify aromaticity vs. antiaromaticity .
  • Benchmarking : Compare DFT functionals (e.g., M06-2X vs. B3LYP) for accuracy in predicting magnetic shielding tensors .

Methodological Guidelines

Q. What strategies ensure reproducibility in this compound-based reactions?

  • Detailed Protocols : Report exact equivalents of catalysts, moisture content in solvents, and inert atmosphere methods (e.g., glovebox vs. Schlenk line) .
  • Data Transparency : Include raw NMR/FID files and crystallographic CIFs in supplementary materials .
  • Negative Results : Document failed attempts (e.g., alternative catalysts or solvents) to guide future studies .

Q. How can researchers systematically review literature to identify gaps in this compound chemistry?

  • Keyword Search : Use Scopus/Web of Science with terms: “this compound AND (synthesis OR mechanism OR catalysis)”.
  • Citation Chaining : Trace foundational papers (e.g., 2013 work on [4+2] cyclizations) via backward/forward references .
  • Meta-Analysis : Tabulate reported yields, substrates, and conditions to highlight understudied areas (e.g., photochemical activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.